4-Bromo[1,2,5]oxadiazolo[3,4-e][1,2,3]benzoxadiazole
Overview
Description
4-Bromo[1,2,5]oxadiazolo[3,4-e][1,2,3]benzoxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by its unique structure, which includes a bromine atom and a fused benzoxadiazole ring system. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of 4-Bromo[1,2,5]oxadiazolo[3,4-e][1,2,3]benzoxadiazole typically involves a multi-step process. One common method includes the substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica . This method is efficient and allows for the production of the compound in good yields. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-Bromo[1,2,5]oxadiazolo[3,4-e][1,2,3]benzoxadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions often involve the replacement of the bromine atom with other functional groups. Common reagents used in these reactions include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxides or reduction to form reduced derivatives.
Cyclization Reactions: These reactions can lead to the formation of new ring systems, enhancing the compound’s structural diversity.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides .
Scientific Research Applications
4-Bromo[1,2,5]oxadiazolo[3,4-e][1,2,3]benzoxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly cancer.
Mechanism of Action
The mechanism of action of 4-Bromo[1,2,5]oxadiazolo[3,4-e][1,2,3]benzoxadiazole involves its interaction with molecular targets and pathways within cells. One of the key targets is the hypoxia-inducing factor-1 (HIF-1) pathway, which plays a crucial role in cancer cell survival and proliferation under low oxygen conditions. By inhibiting HIF-1, the compound can reduce cancer cell viability and inhibit tumor growth .
Comparison with Similar Compounds
4-Bromo[1,2,5]oxadiazolo[3,4-e][1,2,3]benzoxadiazole can be compared with other similar compounds, such as:
Benzo[c][1,2,5]oxadiazoles: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Benzo[c][1,2,5]thiadiazoles: These compounds contain sulfur instead of oxygen in the ring system, which can significantly alter their reactivity and applications.
Properties
IUPAC Name |
4-bromooxadiazolo[5,4-g][2,1,3]benzoxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrN4O2/c7-2-1-3-5(8-11-12-3)6-4(2)9-13-10-6/h1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKONLQLMUKDWDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C3=C1ON=N3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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